N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide
Description
N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide (CAS: 5357-15-3) is a synthetic benzamide derivative characterized by a 4-chloro-3-nitrobenzoyl group attached to a 4-(benzyloxy)aniline moiety. It is commercially available as a white powder with 99% purity and is utilized in the development of healing drugs .
Properties
IUPAC Name |
4-chloro-3-nitro-N-(4-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-18-11-6-15(12-19(18)23(25)26)20(24)22-16-7-9-17(10-8-16)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQTZSAPNHRFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362472 | |
| Record name | ST50696295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-15-3 | |
| Record name | ST50696295 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Benzylation: The nitrated product is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyloxy group at the 4-position of the phenyl ring.
Amidation: Finally, the benzylated product is reacted with 4-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The benzamide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-amino-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and 4-chloroaniline.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies investigating the biological activity of benzamide derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. The presence of the nitro, chloro, and benzyloxy groups may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide can be elucidated through comparisons with analogous benzamide derivatives. Below is a detailed analysis based on substituent patterns, physicochemical properties, and applications:
Structural Analogues and Substituent Effects
Key Observations:
- Lipophilicity : The benzyloxy group in the target compound likely increases lipophilicity compared to methoxy (e.g., 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide) or carbamoyl substituents, enhancing membrane permeability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(benzyloxy)phenyl]-4-chloro-3-nitrobenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via amide bond formation between 4-chloro-3-nitrobenzoyl chloride and 4-(benzyloxy)aniline under Schotten-Baumann conditions. Key steps include:
- Reagent Ratios : Use a 1.2:1 molar ratio of acyl chloride to amine to minimize unreacted starting material .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) with aqueous NaHCO₃ for pH control to stabilize intermediates .
- Temperature : Maintain 0–5°C during acyl chloride addition to prevent hydrolysis .
- Yield Optimization : Yields >85% are achievable with dropwise addition of acyl chloride and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons in the benzyloxy group appear as a singlet (~δ 5.1 ppm for OCH₂Ph) .
- Nitro group deshields adjacent protons, causing splitting patterns at δ 8.2–8.5 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 399.1 (calculated for C₂₀H₁₅ClN₂O₄) .
- IR Spectroscopy : Strong C=O stretch at ~1660 cm⁻¹ and NO₂ asymmetric stretch at ~1530 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding using molecular docking or isothermal titration calorimetry (ITC) .
- Data Normalization : Account for solubility differences (e.g., DMSO concentration in assays) using differential scanning calorimetry (DSC) to assess crystallinity and solubility thresholds .
- Case Study : Analogous 4-chloro-3-nitrobenzamides with trifluoromethyl groups showed 10× higher receptor affinity due to enhanced hydrophobic interactions, explaining discrepancies in IC₅₀ values .
Q. What experimental strategies mitigate side reactions during functionalization of the benzamide scaffold?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the benzyloxy group during nitration or chlorination steps .
- Catalytic Systems : Employ Pd/C or CuI for selective cross-coupling reactions, minimizing nitro group reduction .
- Side Reaction Identification : Monitor byproducts via LC-MS with a C18 reverse-phase column and acetonitrile/water mobile phase .
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC (retention time shifts ≥1 minute indicate instability) .
- Photostability : Expose to UV light (254 nm) for 6 hours; nitro groups may degrade to nitroso derivatives, detectable by loss of λmax at 320 nm .
- Thermal Stability : DSC scans at 5°C/min to identify decomposition exotherms (observed at ~180°C for related nitrobenzamides) .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating contradictory bioassay results across independent studies?
- Methodological Answer :
- Meta-Analysis : Pool data from ≥3 studies using random-effects models to account for inter-lab variability .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant IC₅₀ values caused by assay interference (e.g., compound aggregation) .
- Reproduibility Checks : Replicate key experiments with internal controls (e.g., staurosporine for kinase assays) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (target <5), Caco-2 permeability (>50 nm/s), and cytochrome P450 inhibition (<50% at 10 µM) .
- Docking Simulations : Glide SP mode (Schrödinger) to prioritize substituents improving binding to target proteins (e.g., BACE-1 for neuroprotective studies) .
Tables for Quick Reference
| Key Physicochemical Properties | Value/Descriptor | Source |
|---|---|---|
| Molecular Weight | 398.8 g/mol | |
| logP (Predicted) | 3.2 ± 0.3 | |
| Aqueous Solubility (25°C) | 0.12 mg/mL in PBS | |
| Thermal Decomposition | Onset at 182°C (DSC) |
| Common Synthetic Byproducts | Mitigation Strategy | Source |
|---|---|---|
| 4-Chloro-3-nitrobenzoic acid | Strict anhydrous conditions | |
| N-(4-hydroxyphenyl) derivatives | TBS protection of benzyloxy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
